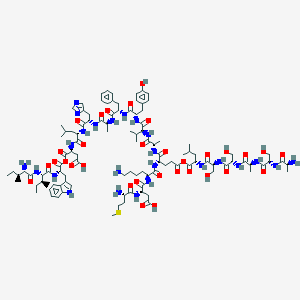
4-アミノ-5-クロロ-2,3-ジヒドロベンゾフラン-7-カルボン酸
概要
説明
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carboxylic acid group at the 7-position . It is typically found as a white to off-white crystalline powder or solid .
科学的研究の応用
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid has several applications in scientific research:
作用機序
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is the 5-HT4 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that is primarily found in the colon, upper gastrointestinal tract, and brain . It plays a crucial role in the regulation of the neurotransmitter serotonin, which affects mood, appetite, and sleep .
Mode of Action
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid acts as an agonist at the 5-HT4 receptor . This means that it binds to this receptor and activates it, thereby increasing the action of serotonin . This can lead to a variety of physiological effects, depending on the specific location of the 5-HT4 receptors .
Biochemical Pathways
Upon activation of the 5-HT4 receptor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can affect several biochemical pathways. One of the most significant is the serotonergic pathway , which involves the synthesis, release, and reuptake of serotonin . By acting as an agonist at the 5-HT4 receptor, this compound can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Pharmacokinetics
Given its structural similarity to other 5-ht4 receptor agonists, it is likely to be well-absorbed following oral administration, and metabolized primarily by the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual differences in metabolism .
Result of Action
The activation of the 5-HT4 receptor by 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can have several molecular and cellular effects. In the gastrointestinal tract, it can stimulate gut motility, making it potentially useful for the treatment of conditions like chronic constipation . In the brain, it may have effects on mood and cognition, although these effects are less well-understood .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves several steps. Initially, methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate is added to an organic solvent along with triphenylphosphine and azo dioctyl phthalate diethyl ester to perform cyclization . The resulting product is then chlorinated using N-chloro succinimide, followed by hydrolysis and purification to obtain the pure compound .
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
類似化合物との比較
- 5-Chloro-2,3-dihydrobenzofuran-3-amine
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Comparison: Compared to these similar compounds, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific functional groups and their positions on the benzofuran core. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in pharmaceutical chemistry?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is not a pharmaceutical itself but serves as a crucial building block in the synthesis of Prucalopride Monosuccinate []. Prucalopride Monosuccinate is a medication used to treat chronic constipation. Understanding the synthesis of this acid is vital for developing efficient production methods for Prucalopride.
Q2: The research paper mentions an overall yield of about 10% for Prucalopride Monosuccinate synthesis. What are the implications of this yield, and what future research directions could improve it?
A2: A 10% overall yield, while successful in synthesizing the target compound, suggests potential for improvement in the synthesis process []. Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)








